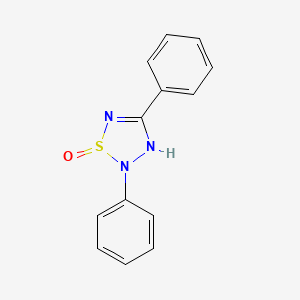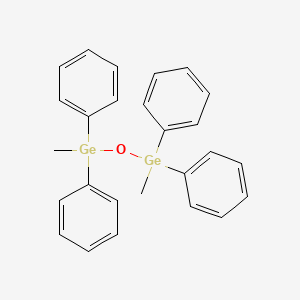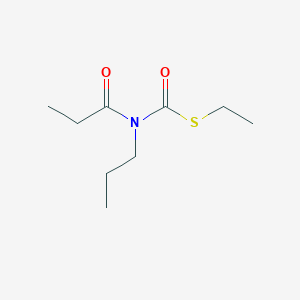![molecular formula C14H20N2O B14264116 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one CAS No. 134988-03-7](/img/structure/B14264116.png)
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a propanone group
Preparation Methods
The synthesis of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4-piperidone with pyridine-2-carbaldehyde under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, introducing different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one can be compared with other piperidine and pyridine derivatives:
1-Methyl-4-piperidone: Similar in structure but lacks the pyridine moiety, leading to different chemical properties and applications.
Piperidine-4-one: Another related compound with different substitution patterns, affecting its reactivity and use in synthesis.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, used in different therapeutic contexts.
Properties
CAS No. |
134988-03-7 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(1-methyl-4-pyridin-2-ylpiperidin-4-yl)propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-13(17)14(7-10-16(2)11-8-14)12-6-4-5-9-15-12/h4-6,9H,3,7-8,10-11H2,1-2H3 |
InChI Key |
WSPAEWSMLRBULU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


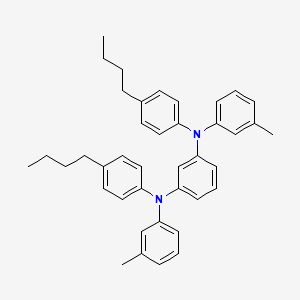


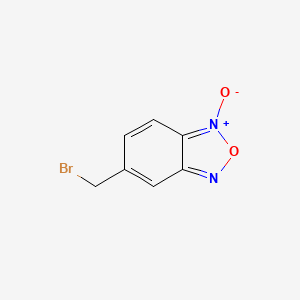

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
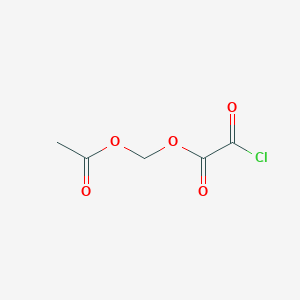
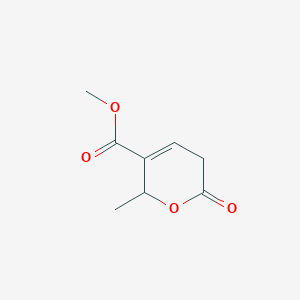
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
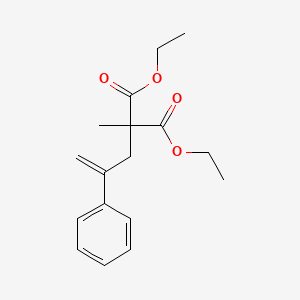
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
